2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione is a complex organic compound that features a piperidine ring, a sulfonyl group, and an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-methylpiperidine with a sulfonyl chloride to form the sulfonyl piperidine intermediate. This intermediate is then reacted with 9,10-dihydroanthracene-9,10-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.
Scientific Research Applications
2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, particularly in areas where piperidine derivatives are known to be active.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism by which 2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group and piperidine ring are likely involved in these interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N- (4- [ (2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- 2-[(4-methylpiperidin-1-yl)sulfonyl]acetic acid
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, 2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione stands out due to its anthracene backbone, which imparts unique electronic and structural properties. This makes it particularly useful in applications where these properties are advantageous, such as in the development of new materials or in specific biochemical assays.
Biological Activity
The compound 2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione is a synthetic derivative of anthracene that has gained attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonyl group attached to a piperidine ring, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts. Key areas of research include:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Neuropharmacological Effects
Anticancer Activity
Research indicates that derivatives of anthracene often exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against several cancer cell lines.
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast) | 6.2 | |
Compound B | HCT116 (Colon) | 27.3 | |
Compound C | T47D (Breast) | 43.4 |
These results suggest that modifications to the anthracene core can enhance cytotoxicity against specific cancer types.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that similar compounds possess significant antibacterial and antifungal properties.
Table 2: Antimicrobial Activity Data
These findings indicate that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through various assays measuring COX inhibition and cytokine production.
Table 3: Anti-inflammatory Activity Data
These results demonstrate that the compound exhibits selective inhibition of COX-2, which is crucial for anti-inflammatory action.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Study on Anticancer Activity :
- Antimicrobial Study :
- Inflammation Model :
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-13-8-10-21(11-9-13)26(24,25)14-6-7-17-18(12-14)20(23)16-5-3-2-4-15(16)19(17)22/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGRIELIEBNZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.